(Phenylsulfanyl)methyl 2-methylpropanoate
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Overview
Description
“(Phenylsulfanyl)methyl 2-methylpropanoate” is a chemical compound with the following structural formula:
(Phenylsulfanyl)methyl 2-methylpropanoate
It consists of three main components:
- A phenylsulfanyl group (PhS) attached to a methyl group (CH₃).
- The ester functional group (COOCH₃) derived from 2-methylpropanoic acid.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of “(Phenylsulfanyl)methyl 2-methylpropanoate.” Here are two common methods:
-
Thiol-Esterification Reaction:
- React phenylthiol (PhSH) with 2-methylpropanoic acid (also known as isobutyric acid) in the presence of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
- The reaction yields the desired ester product.
-
Radical Addition Reaction:
- Initiate a radical reaction using a suitable initiator (e.g., AIBN or peroxides).
- Combine phenylthiol with methyl acrylate (CH₂=CHCOOCH₃) under radical conditions.
- The radical addition leads to the formation of “this compound.”
Industrial Production
The industrial production of this compound typically involves large-scale synthesis using optimized conditions based on the above methods.
Chemical Reactions Analysis
Reactivity
“(Phenylsulfanyl)methyl 2-methylpropanoate” can undergo various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield phenylthiol and 2-methylpropanoic acid.
Reduction: The carbonyl group (C=O) can be reduced to the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
- Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions.
- Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
- Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols).
Major Products
- Hydrolysis: Phenylthiol and 2-methylpropanoic acid.
- Reduction: The corresponding alcohol.
- Substitution: Various substituted derivatives.
Scientific Research Applications
“(Phenylsulfanyl)methyl 2-methylpropanoate” finds applications in:
- Organic synthesis as a building block.
- Medicinal chemistry for drug design.
- Material science for functionalized polymers.
Mechanism of Action
The exact mechanism of action depends on its specific application. For example:
- As a drug candidate, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- In polymer chemistry, it participates in polymerization reactions.
Comparison with Similar Compounds
“(Phenylsulfanyl)methyl 2-methylpropanoate” stands out due to its unique combination of the phenylsulfanyl group and the ester functionality. Similar compounds include other esters, thioesters, and sulfur-containing molecules.
Properties
CAS No. |
112607-89-3 |
---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
phenylsulfanylmethyl 2-methylpropanoate |
InChI |
InChI=1S/C11H14O2S/c1-9(2)11(12)13-8-14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
IHNXSEOKJZBCTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCSC1=CC=CC=C1 |
Origin of Product |
United States |
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